molecular formula C18H22ClN3O B6086103 [3-Amino-4-(4-methylpiperazin-1-yl)phenyl]-(4-chlorophenyl)methanol

[3-Amino-4-(4-methylpiperazin-1-yl)phenyl]-(4-chlorophenyl)methanol

Cat. No.: B6086103
M. Wt: 331.8 g/mol
InChI Key: WDKQMONFNDCHNZ-UHFFFAOYSA-N
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Description

[3-Amino-4-(4-methylpiperazin-1-yl)phenyl]-(4-chlorophenyl)methanol: is a complex organic compound characterized by its unique structure, which includes an amino group, a piperazine ring, and a chlorophenyl group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

[3-amino-4-(4-methylpiperazin-1-yl)phenyl]-(4-chlorophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O/c1-21-8-10-22(11-9-21)17-7-4-14(12-16(17)20)18(23)13-2-5-15(19)6-3-13/h2-7,12,18,23H,8-11,20H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKQMONFNDCHNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C(C3=CC=C(C=C3)Cl)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-Amino-4-(4-methylpiperazin-1-yl)phenyl]-(4-chlorophenyl)methanol typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with 3-amino-4-(4-methylpiperazin-1-yl)aniline under controlled conditions to form the desired product. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the amino group, converting it into a more reduced form such as an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry: In chemistry, [3-Amino-4-(4-methylpiperazin-1-yl)phenyl]-(4-chlorophenyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and protein binding. Its ability to interact with biological molecules makes it a valuable tool for understanding biochemical pathways.

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry: Industrially, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of [3-Amino-4-(4-methylpiperazin-1-yl)phenyl]-(4-chlorophenyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

  • [3-Amino-4-(4-methylpiperazin-1-yl)phenyl]-(4-fluorophenyl)methanol
  • [3-Amino-4-(4-methylpiperazin-1-yl)phenyl]-(4-bromophenyl)methanol
  • [3-Amino-4-(4-methylpiperazin-1-yl)phenyl]-(4-iodophenyl)methanol

Comparison: Compared to its analogs, [3-Amino-4-(4-methylpiperazin-1-yl)phenyl]-(4-chlorophenyl)methanol is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with other molecules. The different halogen atoms in the similar compounds can lead to variations in their chemical and biological properties, making each compound distinct in its applications and effects.

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